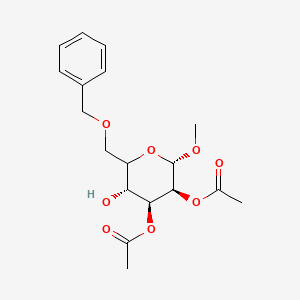

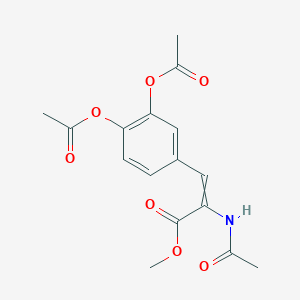

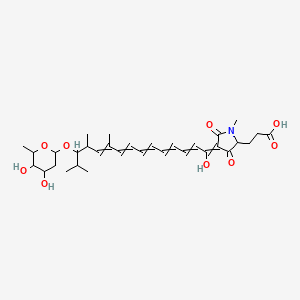

4'-Tosyl Mycophenolic Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of mycophenolic acid, from which 4'-Tosyl Mycophenolic Acid-d3 is derived, has been accomplished through various chemical strategies. A notable approach includes the use of silyloxy-1,3-cyclohexadiene, which undergoes a cycloaddition to dimethyl acetylenedicarboxylate followed by an Alder-Rickert reaction to construct the phthalide core structure of MPA (Patterson, 1993). Further modifications, such as tosylation and deuteration to produce 4'-Tosyl Mycophenolic Acid-d3, are likely based on these foundational synthetic routes.

Molecular Structure Analysis

The molecular structure of mycophenolic acid has been elucidated through X-ray crystallography, revealing a 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-hex-4-enoic acid structure (Covarrubias et al., 2000). This detailed understanding of its structure is crucial for further modifications, including the synthesis of deuterium-labeled derivatives like 4'-Tosyl Mycophenolic Acid-d3.

Scientific Research Applications

Antiviral Applications : 4'-Tosyl Mycophenolic Acid-d3 has been studied for its potential as an inhibitor of SARS-CoV-2 papin-like protease, with molecular docking analysis indicating good binding affinities to the protein drug target, suggesting its application in antiviral therapies (Khater & Nassar, 2021).

Immunosuppressive Effects : Several studies have investigated mycophenolic acid, the parent compound of 4'-Tosyl Mycophenolic Acid-d3, for its immunosuppressive properties. It's widely used in organ transplantation and for treating autoimmune diseases, functioning by inhibiting inosine monophosphate dehydrogenase, which is crucial for lymphocyte expansion (Goldblum, 1993).

Embryotoxic Potential : Mycophenolic acid has shown pronounced embryotoxic potential at cytotoxic concentrations, as demonstrated in validated in vitro tests. This finding is significant for understanding human teratogens and the safety profile of drugs (Eckardt & Stahlmann, 2009).

Effects on HIV Infection : Mycophenolic acid has been proposed to inhibit HIV replication in vitro by depleting the substrate for reverse transcriptase. Studies show it induces apoptosis and cell death in activated CD4+ T cells, indicating a role in HIV infection treatment (Chapuis et al., 2000).

Role in Cancer Therapy : Mycophenolic acid has emerged as a potential anti-cancer compound due to its activity against a range of tumors in animal models and its strong inhibition of DNA synthesis in vitro (Carter et al., 1969).

Safety And Hazards

4’-Tosyl Mycophenolic Acid-d3 is not classified as a hazardous compound4. However, as with all chemicals, it should be handled with care. In case of accidental exposure, appropriate first aid measures should be taken4.

Future Directions

While I couldn’t find specific future directions for 4’-Tosyl Mycophenolic Acid-d3, research into mycophenolic acid and its derivatives continues to be a topic of interest. For instance, studies are exploring the association between exposure levels of mycophenolic acid and 25-hydroxyvitamin D levels in children with systemic lupus erythematosus5.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

properties

IUPAC Name |

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRAAEPJBXLKLI-BVDUSYAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Tosyl Mycophenolic Acid-d3 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)